molecular formula C20H23N5O B5487555 (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol

(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol

Cat. No. B5487555
M. Wt: 349.4 g/mol
InChI Key: BKPVYIAIHNDYPA-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol, also known as Ro 23-1684, is a compound that has been studied for its potential use in the treatment of cardiovascular and respiratory diseases.

Mechanism of Action

(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 works by activating the beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are involved in the regulation of various physiological processes, including heart rate, blood pressure, and airway constriction. By activating these receptors, (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 can increase the strength of contractions in the heart and relax the smooth muscle in the airways.
Biochemical and Physiological Effects:
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 has been shown to have a number of biochemical and physiological effects. In addition to its positive inotropic and bronchodilator effects, it has also been shown to increase the rate of oxygen consumption in cardiac muscle and to increase the release of catecholamines, which are hormones that play a role in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 for lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying the beta-adrenergic receptor system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684. One area of interest is its potential use in the treatment of heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Another area of interest is its potential use in the treatment of asthma and other respiratory diseases. Additionally, researchers may continue to study the biochemical and physiological effects of (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 in order to gain a better understanding of its mechanism of action and potential therapeutic uses.

Synthesis Methods

(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 can be synthesized using a multistep process involving the reaction of 4-methylpiperidine with benzyl bromide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-thiol. The final step involves the reduction of the resulting compound with sodium borohydride to yield (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684.

Scientific Research Applications

(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 has been studied for its potential use in the treatment of cardiovascular and respiratory diseases. It has been shown to have a positive inotropic effect on cardiac muscle, meaning that it increases the strength of contractions in the heart. It has also been shown to have bronchodilator effects, meaning that it can help to relax the smooth muscle in the airways and improve airflow.

properties

IUPAC Name

(3S,4R)-3-benzyl-4-methyl-1-(1-phenyltetrazol-5-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(26)12-13-24(15-17(20)14-16-8-4-2-5-9-16)19-21-22-23-25(19)18-10-6-3-7-11-18/h2-11,17,26H,12-15H2,1H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPVYIAIHNDYPA-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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